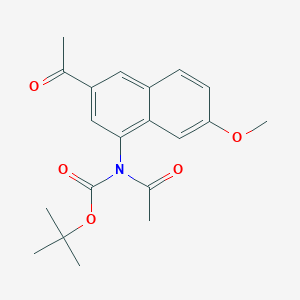

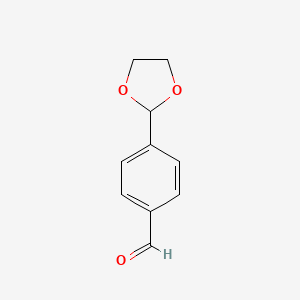

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid

Descripción general

Descripción

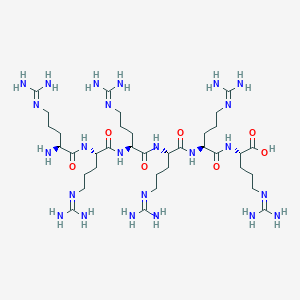

The compound , (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid, is a chiral amino acid derivative characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group. This group is commonly used in peptide synthesis to protect the amino functionality during the synthetic process. The compound also features a hydroxyphenyl group, which suggests potential for interaction with other molecules through hydrogen bonding.

Synthesis Analysis

The synthesis of related Boc-protected amino acid derivatives can be complex, involving multiple steps and requiring careful control of stereochemistry. For instance, the synthesis of (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine from L-aspartic acid involves methylation, reduction, protection, and mesylation steps, culminating in a reaction with benzylamine to yield the target compound . This process highlights the importance of protecting group strategies and the use of chiral starting materials to achieve the desired stereochemistry.

Molecular Structure Analysis

The molecular structure of Boc-protected amino acids is characterized by the presence of the Boc group, which is a bulky and electron-rich moiety. This can influence the overall conformation of the molecule and its reactivity. In the case of perfluoro-tert-butyl 4-hydroxyproline, the introduction of a perfluoro-tert-butyl group via a Mitsunobu reaction results in two distinct conformational isomers, each with different preferences for forming certain types of secondary structures in peptides . This suggests that the molecular structure of Boc-protected amino acids can be finely tuned to achieve specific structural and electronic properties.

Chemical Reactions Analysis

Boc-protected amino acids are versatile intermediates in organic synthesis and can undergo a variety of chemical reactions. The Boc group itself can be removed under acidic conditions, revealing the free amine, which can then be used for further reactions, such as peptide coupling. The presence of other functional groups, like the hydroxy group in the hydroxyphenyl moiety, provides additional sites for chemical modification. For example, the hydroxy group can participate in esterification or etherification reactions, which can be useful in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected amino acids are influenced by their functional groups. The Boc group increases the steric bulk and hydrophobicity of the molecule, which can affect its solubility in organic solvents versus water. The hydroxyphenyl group can engage in hydrogen bonding, which may influence the compound's boiling point, melting point, and solubility in polar solvents. Additionally, the presence of chiral centers in these molecules means that they can exist as enantiomers with potentially different physical and chemical properties.

Aplicaciones Científicas De Investigación

Synthesis of Chiral Monomers and Polyamides

Research has demonstrated the utility of derivatives related to (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid in the synthesis of chiral monomers. For example, one study focused on creating a precursor for AABB-type stereoregular polyamide using derivatives from L-glutamic acid and L-alanine. This involved a regioselective approach and alternative routes to achieve high yields of the desired monomer, showcasing its potential in polymer synthesis (Gómez et al., 2003).

Enantioselective Synthesis of Neuroexcitant Analogues

Another area of application is the enantioselective synthesis of neuroexcitant analogues, where derivatives of (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid are used. A study described the synthesis of both enantiomers of ATPA, an analogue of the neuroexcitant AMPA, utilizing enantiomerically pure glycine derivatives. This process achieved high enantiomeric excess and overall yield, highlighting its significance in medicinal chemistry and drug development (Pajouhesh et al., 2000).

Development of Anticancer Pharmacophores

Furthermore, derivatives have been explored for the development of new pharmacophores in anticancer agent design. Functionalized amino acid derivatives were synthesized and evaluated for cytotoxicity against human cancer cell lines, with some compounds showing promising activity. This suggests the potential of these derivatives in creating effective anticancer therapies (Kumar et al., 2009).

Safety And Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Propiedades

IUPAC Name |

(2S)-3-(4-hydroxy-2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-9-6-11(18)7-10(2)12(9)8-13(14(19)20)17-15(21)22-16(3,4)5/h6-7,13,18H,8H2,1-5H3,(H,17,21)(H,19,20)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSKQZXRPUXGSLR-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CC(C(=O)O)NC(=O)OC(C)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70545973 | |

| Record name | N-(tert-Butoxycarbonyl)-2,6-dimethyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid | |

CAS RN |

99953-00-1 | |

| Record name | N-(tert-Butoxycarbonyl)-2,6-dimethyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-tert-Butoxycarbonylamino-3-(4-hydroxy-2,6-dimethyl-phenyl)-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1339609.png)